3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol
Description
3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol is a substituted dihydroisoxazolol derivative characterized by a five-membered oxazole ring fused with a hydroxyl group at position 3. Its structure includes three methyl groups (at positions 3, 4, and 4) and a phenyl substituent at position 4. This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including antiviral, anticonvulsant, and anticancer properties. The trimethyl and phenyl substituents likely enhance its metabolic stability and influence intermolecular interactions, such as π-π stacking or hydrophobic effects .
Properties
IUPAC Name |
3,4,4-trimethyl-5-phenyl-1,2-oxazol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9-11(2,3)12(14,15-13-9)10-7-5-4-6-8-10/h4-8,14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEVMTWADQBDIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(C1(C)C)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504177 | |
| Record name | 3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51942-46-2 | |
| Record name | 3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4,4-trimethyl-5-phenyl-4,5-dihydro-1,2-oxazole with an oxidizing agent to form the desired oxazoline ring . The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoline derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are critical in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Bulk and Solubility: Bulky groups like neopentyl (C₈H₁₅NO₂) and tert-butyl (C₁₃H₁₇NO₂) reduce solubility compared to the trimethyl-phenyl combination in the target compound .
- Aromatic vs. Heteroaromatic Substituents: The benzofuran substituent (C₁₈H₁₅NO₃) introduces an oxygen-rich heteroaromatic system, which may improve interactions with biological targets like viral proteases .
Biological Activity
3,4,4-Trimethyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol is a heterocyclic compound characterized by its oxazoline ring structure. This compound has garnered attention in research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections detail its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Common methods include:
- Cyclization with oxidizing agents : This method often employs hydrogen peroxide or potassium permanganate to facilitate the formation of the oxazoline ring.
Table 1: Common Synthetic Routes
| Method | Conditions | Yield |
|---|---|---|
| Oxidation | Hydrogen peroxide | Moderate |
| Reduction | Lithium aluminum hydride | High |
| Nucleophilic substitution | Halogens or alkylating agents | Variable |
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses significant antibacterial properties against several Gram-positive and Gram-negative bacteria. In particular, it has been tested against strains such as Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : There is emerging evidence suggesting that the compound may modulate inflammatory pathways, making it a candidate for further investigation in anti-inflammatory therapies.
Table 2: Summary of Biological Activities
| Activity Type | Organism Tested | Observed Effect |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Inhibition of growth |
| Antibacterial | Escherichia coli | Moderate inhibition |
| Anti-inflammatory | Various cell lines | Reduction in inflammatory markers |
The biological effects of this compound are thought to involve interactions with specific molecular targets such as enzymes and receptors critical for various biochemical pathways. Its unique structure allows for selective binding to these targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or inflammatory processes.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antibacterial Efficacy Study : A recent study evaluated the antibacterial activity of various oxazoline derivatives including this compound using an agar disc diffusion method. Results indicated that this compound demonstrated significant inhibition against E. coli with an IC50 value comparable to established antibiotics .
- Inflammation Model : In a controlled laboratory setting, the compound was tested on murine macrophage cell lines to assess its anti-inflammatory properties. The results showed a reduction in pro-inflammatory cytokines when treated with varying concentrations of the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
